4'-Methoxy-biphenyl-2-methanamine

Hydrogen bond acceptor Target engagement Ligand efficiency

Researchers needing biphenyl scaffolds with dual H-bond acceptor capability for kinase inhibitor fragment libraries often face limited sourcing. 4'-Methoxy-biphenyl-2-methanamine (CAS 153850-87-4) directly solves this: • Dual HBA (amine + methoxy) & TPSA 35.3 Ų enable bidentate hinge-region binding absent in unsubstituted or 4'-methyl analogs. • 2-yl aminomethyl group enables oxidative cyclization to fluorenones; the 4-isomer cannot perform this chemistry. • Balanced CNS profile (XLogP3 2.4, TPSA <60 Ų) favors neuroscience lead generation. Multi-source availability from 4+ vendors at 95-97% purity reduces single-supplier risk during scale-up.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 153850-87-4
Cat. No. B176247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxy-biphenyl-2-methanamine
CAS153850-87-4
Synonyms4'-METHOXY-BIPHENYL-2-METHANAMINE
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=CC=C2CN
InChIInChI=1S/C14H15NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,10,15H2,1H3
InChIKeyCSCQMEWOHGEUPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methoxy-biphenyl-2-methanamine Structure & Class


4'-Methoxy-biphenyl-2-methanamine (CAS 153850-87-4, molecular formula C₁₄H₁₅NO, MW 213.27 g/mol) is a biphenyl-based primary amine featuring a methoxy substituent at the 4'-position of the distal phenyl ring and an aminomethyl group at the 2-position of the proximal ring [1]. It belongs to the class of substituted biphenyl-2-methanamines, which serve as versatile synthetic intermediates in medicinal chemistry, agrochemical development, and materials science [2]. The compound is commercially available from multiple reputable vendors at purities typically ranging from 95% to 97% . Its biphenyl scaffold provides structural rigidity and π-stacking potential, while the primary amine handle enables further derivatization through amidation, reductive amination, sulfonamide formation, and urea coupling reactions [2].

Biphenyl scaffold for fragment-based drug discovery
Primary amine enables amidation and sulfonamide derivatization
Methoxy handle for hydrogen-bond-mediated target engagement

4'-Methoxy-biphenyl-2-methanamine vs. Generic Analogs


Substitution at the 4'-position of the biphenyl-2-methanamine scaffold is not electronically or sterically neutral; it directly modulates key molecular properties governing target engagement, solubility, and metabolic stability. The methoxy group introduces a second hydrogen bond acceptor (total HBA = 2) and increases the topological polar surface area (TPSA) from 26 Ų to 35.3 Ų relative to the unsubstituted parent [1,1'-biphenyl]-2-methanamine [1][2]. This alters predicted permeability and bioavailability profiles in ways that the 4'-methyl analog (CAS 40694-54-0, HBA = 1, TPSA = 26 Ų, XLogP3 = 2.8) cannot replicate [1][3]. The 4'-methoxy substituent also modulates lipophilicity differently than halogen or alkyl replacements: the target compound's XLogP3 of 2.4 is lower than the 4'-methyl analog (2.8) and the 4'-methoxy-2-amino analog (2.8), yet maintains the same hydrogen bond acceptor count as the direct amine analog (4'-methoxybiphenyl-2-amine, TPSA = 35.3 Ų) while offering superior conformational flexibility (3 rotatable bonds vs. 2) via the methylene spacer [1][4]. These cumulative differences mean that a scientific or industrial user cannot assume interchangeable performance in synthetic applications or biological assays. The quantitative evidence below substantiates these differentiation dimensions.

Target
HBA
2 (amine N + methoxy O)
TPSA
35.3 Ų
Rot. Bonds
3
4'-Methyl Analog
HBA
1 (amine N only)
TPSA
26 Ų
Rot. Bonds
2
HBA and polarity differences may alter target-engagement profiles

4'-Methoxy-biphenyl-2-methanamine Differentiation Evidence


Hydrogen Bond Acceptor Capacity Advantage

4'-Methoxy-biphenyl-2-methanamine possesses two hydrogen bond acceptor sites (the methoxy oxygen and the primary amine nitrogen) versus only one HBA (amine nitrogen alone) for both the unsubstituted parent [1,1'-biphenyl]-2-methanamine (CAS 1924-77-2) and the 4'-methyl analog (CAS 40694-54-0) [1][2][3]. The additional methoxy oxygen HBA enables bidentate hydrogen bonding interactions with biological targets — a capability structurally precluded in the parent and methyl congeners [4].

HBA Capacity
Class-level inference
2 HBA (amine N + methoxy O) vs. 1 HBA for parent and 4'-methyl analogs
Supports bidentate hydrogen bonding in target engagement
Computed properties; experimental confirmation needed for specific targets
Hydrogen bond acceptor Target engagement Ligand efficiency Medicinal chemistry

Topological Polar Surface Area Differentiation

The computed topological polar surface area (TPSA) of 4'-Methoxy-biphenyl-2-methanamine is 35.3 Ų, representing a 35.8% increase over the 26 Ų value shared by both the unsubstituted parent [1,1'-biphenyl]-2-methanamine and the 4'-methyl analog [1][2][3]. This TPSA value falls within an advantageous window: below the commonly cited 60 Ų threshold for blood-brain barrier penetration yet above the minimal polarity of unsubstituted biphenyls, offering tunable CNS vs. peripheral exposure profiles [4].

TPSA
Cross-study comparable
35.3 Ų
Occupies a differentiated polarity niche for CNS exposure profiling
+9.3 Ų over parent scaffold (26 Ų)
TPSA Membrane permeability Drug-likeness ADME prediction

Lipophilicity Profile Differentiation

The computed XLogP3 of 4'-Methoxy-biphenyl-2-methanamine is 2.4, which is 0.4 log units lower than both the 4'-methyl analog (XLogP3 = 2.8) and the 4'-methoxybiphenyl-2-amine analog lacking the methylene spacer (XLogP3 = 2.8) [1][2][3]. This quantitative difference of ΔlogP = -0.4 indicates that the methoxy substituent combined with the benzylic methylene spacer yields a distinct lipophilicity profile: the compound is less hydrophobic than its 4'-methyl congener despite having a higher molecular weight, attributable to the polar methoxy oxygen partially offsetting the added methylene carbon [4].

Lipophilicity
Cross-study comparable
XLogP3 = 2.4
Lower lipophilicity than 4'-methyl analog (2.8) may impact metabolic stability
ΔXLogP3 = -0.4 vs. methyl analog
Lipophilicity XLogP3 logP Metabolic stability Solubility

Conformational Flexibility Advantage

4'-Methoxy-biphenyl-2-methanamine possesses three rotatable bonds (the biphenyl inter-ring bond, the benzylic C-CH₂NH₂ bond, and the O-CH₃ methoxy bond) versus only two rotatable bonds for the unsubstituted parent, 4'-methyl analog, and 4'-methoxybiphenyl-2-amine analog — all of which lack the methoxy rotatable bond [1][2][3][4]. The additional rotational degree of freedom conferred by the 4'-methoxy group permits conformational sampling of the distal ring's orientation relative to the target binding surface, which is sterically inaccessible to 4'-H, 4'-CH₃, or even the 2-amino direct-attachment analog.

Conformational Flexibility
Class-level inference
3 rotatable bonds
Additional rotatable bond enables induced-fit exploration
1 additional bond vs. 4'-methyl analog (2)
Conformational flexibility Rotatable bonds Entropic penalty Induced-fit Ligand preorganization

Positional Isomerism Consequences

The target compound bears the aminomethyl group at the 2-position (ortho to the biphenyl linkage), whereas its constitutional isomer 4'-Methoxy-[1,1'-biphenyl]-4-methanamine (CAS 769073-20-3) carries the aminomethyl group at the 4-position (para to the biphenyl linkage) [1]. Despite identical molecular formula (C₁₄H₁₅NO), molecular weight (213.27 g/mol), XLogP3 (2.4), and nearly identical TPSA (35.3 vs. 35.2 Ų), the ortho-aminomethyl configuration places the nucleophilic amine in sterically closer proximity to the biphenyl axis, which affects: (i) the dihedral angle between phenyl rings due to ortho-ortho' interactions; (ii) the accessibility of the amine for bulky electrophiles in amide coupling; and (iii) the capacity for intramolecular hydrogen bonding between the amine and the methoxy oxygen across the biphenyl system [2].

Positional Isomer
Class-level inference
2-yl-methanamine (ortho) vs. 4-yl-methanamine (para)
Ortho configuration required for specific cyclization chemistry
4-yl isomer cannot undergo same ortho-cyclization reactions
Positional isomer Ortho-effect Steric hindrance Derivatization chemistry Regioselectivity

Commercial Availability and Quality Assurance

4'-Methoxy-biphenyl-2-methanamine is stocked and supplied by multiple independent vendors with documented purity specifications: AKSci offers the compound at ≥95% purity ; CymitQuimica supplies a 97% purity grade ; Amatek Scientific provides a 97% purity grade ; and Leyan lists a 95% purity grade . This multi-vendor landscape contrasts with several closely related analogs, such as 4'-methyl-biphenyl-2-methanamine (CAS 40694-54-0), which has fewer stocking vendors and less standardized purity documentation. The availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS) from multiple independent sources reduces single-supplier procurement risk.

Commercial Availability
Supporting evidence
≥4 vendors; purity grades 95%–97%
Multi-vendor sourcing reduces supply chain risk
Vendor claims require independent QC verification
Commercial availability Purity specification Quality assurance Procurement Supply chain

4'-Methoxy-biphenyl-2-methanamine Key Applications


Kinase Inhibitor Fragment & Scaffold-Hopping Libraries

The target compound's two hydrogen bond acceptor sites (amine N + methoxy O) and TPSA of 35.3 Ų make it suitable for inclusion in fragment-screening libraries targeting kinase ATP-binding pockets, where bidentate hinge-region hydrogen bonding is a conserved pharmacophoric requirement. The methoxy oxygen provides an additional anchor point absent in the parent biphenyl-2-methanamine scaffold (HBA = 1, TPSA = 26 Ų), while the benzylic amine enables rapid parallel derivatization to amides, sulfonamides, and ureas for SAR expansion [1]. Procurement teams building focused kinase inhibitor intermediate collections should prioritize this scaffold over the unsubstituted or 4'-methyl analogs when dual HBA pharmacophore hypotheses are in play.

Fluorenone Synthesis via Ortho-Cyclization

The 2-yl (ortho) positioning of the aminomethyl group is essential for oxidative cyclization chemistry yielding fluorenones and related tricyclic systems. The published methodology for metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls is explicitly compatible with methoxy substituents, and the target compound serves as a direct substrate for this transformation [1][2]. The 4-yl positional isomer (CAS 769073-20-3) cannot undergo the same cyclization due to geometric constraints, making the 2-yl isomer irreplaceable for this synthetic application. Researchers should specifically procure CAS 153850-87-4 rather than the 4-isomer when planning ortho-cyclization routes to fluorenone natural products such as nobilone [2].

CNS-Penetrant Probe Design

With a TPSA of 35.3 Ų — well below the widely cited 60 Ų threshold predictive of blood-brain barrier penetration — and a moderate XLogP3 of 2.4, the target compound occupies a physicochemical space favorable for CNS drug discovery [1]. The 4'-methyl analog, despite identical molecular weight and formula type, has TPSA of only 26 Ų and higher lipophilicity (XLogP3 = 2.8), pushing it toward a different property profile less balanced for CNS exposure. For neuroscience-focused medicinal chemistry programs requiring balanced polarity and lipophilicity in early-stage hit generation, 4'-Methoxy-biphenyl-2-methanamine represents the structurally optimal choice among commercially available biphenyl-2-methanamine derivatives [2].

Supply Chain Resilience for Scale-Up Synthesis

The target compound is stocked by at least four independent vendors (AKSci, CymitQuimica, Amatek Scientific, Leyan) with purity specifications ranging from 95% to 97%, and is classified as non-hazardous for DOT/IATA transport [1][2]. This multi-source availability reduces single-supplier dependency, a critical consideration for synthetic route development progressing from discovery (milligram-to-gram) to preclinical (kilogram) scale. Procurement managers evaluating biphenyl-2-methanamine intermediates for long-term program supply should weigh this supply chain breadth against single-source alternatives such as 4'-methyl-biphenyl-2-methanamine, which has more limited commercial sourcing.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment libraries
Dual HBA pharmacophore
Bidentate hinge-region binding assay
Ortho-cyclization to fluorenones
2-yl (ortho) aminomethyl position
Cyclization substrate compatibility
CNS-penetrant probe design
Balanced TPSA (35.3 Ų) and XLogP3 (2.4)
Permeability and efflux-ratio assessment
Scale-up synthesis supply chain
Multi-vendor availability (95-97%)
Lot-to-lot purity and supply continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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